Monochloro-BPF

Beschreibung

BenchChem offers high-quality Monochloro-BPF suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Monochloro-BPF including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

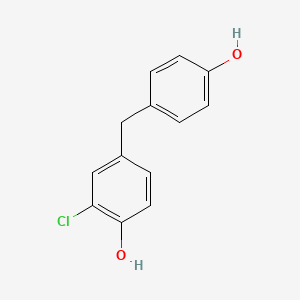

Molekularformel |

C13H11ClO2 |

|---|---|

Molekulargewicht |

234.68 g/mol |

IUPAC-Name |

2-chloro-4-[(4-hydroxyphenyl)methyl]phenol |

InChI |

InChI=1S/C13H11ClO2/c14-12-8-10(3-6-13(12)16)7-9-1-4-11(15)5-2-9/h1-6,8,15-16H,7H2 |

InChI-Schlüssel |

PCRSBYPJWNNPMW-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC(=CC=C1CC2=CC(=C(C=C2)O)Cl)O |

Herkunft des Produkts |

United States |

Mechanistic Pathways and Kinetic Profiling of Monochloro-Bisphenol F (MC-BPF) Formation During Aqueous Chlorination

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Focus: Reaction kinetics, pathway elucidation, and self-validating experimental methodologies.

Introduction and Environmental Context

Bisphenol F (BPF) has increasingly replaced Bisphenol A (BPA) in the synthesis of polycarbonate plastics and epoxy resins, leading to its ubiquitous presence in urban water systems (1)[1]. During routine water disinfection, aqueous BPF reacts rapidly with free chlorine (HOCl/ClO⁻) to form halogenated disinfection byproducts (DBPs), primarily monochloro-BPF (MC-BPF) (1)[1]. These halogenated derivatives exhibit higher lipophilicity and greater endocrine-disrupting potential than their parent compounds, posing significant risks to environmental health and pharmaceutical manufacturing systems reliant on municipal feed water (2)[3].

Thermodynamic Drivers and Kinetic Profiling

The halogenation of BPF by free chlorine follows apparent second-order kinetics: first-order with respect to the BPF concentration and first-order with respect to free chlorine (4)[4]. The reaction rate is strictly pH-dependent, dictated by the speciation of both the oxidant (HOCl ⇌ H⁺ + ClO⁻, pKa ≈ 7.5) and the organic substrate (BPF ⇌ H⁺ + BPF⁻) (2)[2].

Quantitative data demonstrates that alkaline conditions significantly accelerate the chlorination rate. As pH increases from 5.0 to 9.0, the apparent second-order rate constant ( kapp ) for BPF chlorination increases by a factor of 50 (1)[1].

Table 1: Apparent Second-Order Rate Constants ( kapp ) of BPF Chlorination

| pH Level | Dominant Chlorine Species | BPF Dissociation State | Apparent Rate Constant ( kapp , M−1s−1 ) | Primary Mechanism |

| 5.0 | HOCl | Neutral (BPF) | 1.0 | Electron Transfer (ET) |

| 7.0 | HOCl / ClO⁻ | Neutral (BPF) | ~ 15.2 | Mixed (ET / ES) |

| 9.0 | ClO⁻ | Anionic (BPF⁻) | 50.4 | Electrophilic Substitution (ES) |

Data synthesized from recent kinetic modeling of halogenated bisphenol compounds (1)[1].

Mechanistic Pathways: Electrophilic Substitution vs. Electron Transfer

The formation of MC-BPF occurs via two distinct, pH-driven parallel pathways. Because bisphenol analogues share structural similarities, the mechanistic relationship between pH and degradation kinetics observed in BPAF applies directly to BPF (2)[2].

-

Electrophilic Substitution (ES) at High pH : At pH > 7, the deprotonation of BPF to its phenolate anion (BPF⁻) activates the aromatic ring, vastly increasing its electron density. The phenolate anion is highly susceptible to electrophilic attack by HOCl or ClO⁻, leading to the rapid formation of an electrophilic attack complex, which subsequently deprotonates to yield MC-BPF (4)[4].

-

Electron Transfer (ET) at Low pH : At pH < 7, BPF remains un-ionized, and HOCl is the dominant chlorine species. Here, HOCl acts primarily as a redox agent rather than an electrophile. The reaction proceeds via a single-electron transfer, oxidizing BPF to a transient phenoxy radical intermediate. This radical undergoes rapid recombination and substitution to form MC-BPF (2)[2].

Fig 1: pH-dependent mechanistic pathways of BPF chlorination to MC-BPF.

Self-Validating Experimental Protocol for Kinetic Profiling

To accurately model the formation of MC-BPF, experimental protocols must isolate the kinetics of the initial halogenation step while preventing secondary reactions (e.g., di- or tri-chlorination) or analytical artifacts (5)[5]. The following protocol outlines a self-validating batch reactor system designed for high-fidelity kinetic profiling.

Fig 2: Self-validating experimental workflow for BPF kinetic profiling.

Step-by-Step Methodology & Causality

-

Reactor Equilibration : Prepare a 500 mL amber glass reactor to eliminate UV-induced photolysis of chlorine species. Add 400 mL of ultrapure Milli-Q water buffered with 10 mM phosphate buffer to the target pH (e.g., 5.0, 7.0, or 9.0). Spike BPF to an initial concentration of 1.0 μM (2)[2].

-

Initiation via Pseudo-First-Order Conditions : Inject sodium hypochlorite (NaOCl) to a final concentration of 50 μM. Causality: Maintaining free chlorine at a 50-fold molar excess establishes pseudo-first-order kinetic conditions. This ensures the concentration of chlorine remains effectively constant, allowing the rate law to be integrated solely as a function of BPF depletion and MC-BPF formation (2)[2].

-

Time-Course Sampling : Extract 5 mL aliquots at precise intervals (0, 1, 3, 5, 10, 20, 30 minutes) under constant magnetic stirring (400 rpm) at 25 ± 0.5 °C.

-

Instantaneous Quenching : Discharge each aliquot directly into a vial containing 100 μL of 100 mM ascorbic acid. Causality: Ascorbic acid reduces residual free chlorine to inert chloride ions within milliseconds. This is critical to halt the reaction instantly. Unlike sodium thiosulfate, ascorbic acid does not form complex sulfur-adducts with phenolic compounds, preserving the integrity of the MC-BPF analyte for downstream mass spectrometry (5)[5].

-

Matrix Spiking (Self-Validation) : Spike 10 ng of isotopically labeled 13C12 -BPF into each quenched vial. Causality: The internal standard corrects for analyte loss during solid-phase extraction (SPE) and compensates for matrix-induced ion suppression during LC-MS/MS analysis, ensuring absolute quantification.

-

Extraction and LC-MS/MS Quantification : Concentrate the samples using HLB SPE cartridges. Analyze the eluate via LC-MS/MS in negative electrospray ionization (ESI-) mode, monitoring specific Multiple Reaction Monitoring (MRM) transitions for MC-BPF.

System Validation Checks:

-

Quench Verification : A control reactor with pre-quenched chlorine must be spiked with BPF to verify that ascorbic acid does not independently degrade the parent compound.

-

Mass Balance : The molar sum of unreacted BPF and quantified MC-BPF (plus any trace di-chloro BPF) must equal the initial BPF concentration (±5%) to confirm no unmonitored side-reactions occurred.

Implications for Drug Development and Toxicology

For pharmaceutical scientists and toxicologists, the chlorination of BPF is not merely an environmental curiosity but a critical variable in drug safety and manufacturing.

-

Water for Injection (WFI) Integrity : Municipal water serves as the feed for pharmaceutical purified water systems. If the feed water contains BPF (often leaching from epoxy-lined pipes) and is heavily chlorinated, MC-BPF and other halogenated DBPs can form. Due to their increased lipophilicity, these chlorinated byproducts can occasionally bypass compromised reverse osmosis (RO) membranes, introducing trace endocrine-disrupting chemicals (EDCs) into biologics or parenteral formulations (1)[1].

-

Preclinical Confounding : Halogenated bisphenols exhibit significantly higher binding affinities to estrogen receptors (ERα/ERβ) and peroxisome proliferator-activated receptor gamma (PPARγ) than unhalogenated BPF (2)[3]. Trace contamination of animal facility drinking water with MC-BPF can inadvertently trigger endocrine responses in in vivo models, confounding toxicological or pharmacokinetic data.

References

- Title: Halogenated bisphenol F compounds: Chlorination-mediated formation and photochemical fate in sunlit surface water Source: PubMed / Water Research URL

- Title: Transformation of Bisphenol AF during Aqueous Chlorination: Kinetics, Mechanisms, and Influence of pH Source: ACS ES&T Water URL

- Title: Kinetics and mechanisms of non-radically and radically induced degradation of bisphenol A in a peroxymonosulfate-chloride system Source: PMC / Chemical Engineering Journal URL

- Source: Environmental Science & Technology (ACS Publications)

Sources

- 1. Halogenated bisphenol F compounds: Chlorination-mediated formation and photochemical fate in sunlit surface water - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Kinetics and mechanisms of non-radically and radically induced degradation of bisphenol A in a peroxymonosulfate-chloride system - PMC [pmc.ncbi.nlm.nih.gov]

Monochloro-BPF in Drinking Water Systems: A Technical Guide to Its Occurrence and Fate

An In-depth Technical Guide for Researchers and Water Quality Professionals

Foreword: The Rise of Alternative Bisphenols and Their Transformation Products

The widespread restriction of Bisphenol A (BPA) in consumer products has led to the increased use of structural analogs, with Bisphenol F (BPF) being a primary substitute.[1][2] Consequently, the prevalence of BPF in aquatic environments and drinking water sources is a growing concern.[1] The journey of BPF through drinking water treatment plants (DWTPs) is not a simple passage; it is a reactive pathway where disinfection processes, particularly chlorination, transform it into new entities. Among these are monochlorinated Bisphenol F (mono-Cl-BPF) and other chlorinated derivatives. This guide provides a comprehensive technical overview of the current scientific understanding of the occurrence, formation, analytical methodologies, and fate of monochloro-BPF in drinking water systems.

Formation of Monochloro-BPF During Water Disinfection

The introduction of chlorine as a disinfectant in drinking water treatment is a critical barrier against waterborne pathogens.[3] However, chlorine is a reactive chemical that interacts with natural organic matter and anthropogenic contaminants, such as BPF, to form disinfection byproducts (DBPs).[3][4] The formation of monochloro-BPF is a direct consequence of the reaction between BPF and free available chlorine (FAC).

The reaction kinetics are significantly influenced by the pH of the water. The rate of BPF chlorination increases with higher pH values. For instance, the reaction rate at pH 8.5 can be nearly ten times faster than at pH 6.5.[5] This is attributed to the deprotonation of the phenolic hydroxyl groups of BPF at higher pH, making the aromatic rings more susceptible to electrophilic attack by chlorine.

The reaction between BPF and sodium hypochlorite leads to the formation of a variety of chloro-substituted BPF compounds.[5] Through advanced analytical techniques, researchers have tentatively identified up to 40 different chloro-substituted BPF and polyphenolic compounds resulting from this reaction.[5] The primary transformation byproducts include mono-, di-, tri-, and tetra-chlorinated BPF.[5]

The formation of these chlorinated derivatives follows a stepwise substitution pattern on the aromatic rings of the BPF molecule. Monochloro-BPF is the initial product of this reaction, which can then undergo further chlorination to form more highly chlorinated congeners.

Diagram: Proposed Formation Pathway of Monochloro-BPF

Caption: Electrophilic substitution of BPF by free chlorine leads to the formation of monochloro-BPF.

Occurrence of Monochloro-BPF in Drinking Water

While laboratory studies have unequivocally demonstrated the formation of monochloro-BPF and other chlorinated derivatives during the chlorination of BPF, data on their actual occurrence and concentrations in municipal drinking water systems remain limited. However, studies on analogous compounds, such as chlorinated BPA, provide valuable insights.

A comprehensive study across 31 major cities in China detected monochloro-BPA in over half of the drinking water samples, with concentrations ranging from 0.2 to 26.7 ng/L.[6][7][8] Given the structural similarity and comparable reactivity of BPF with chlorine, it is highly probable that monochloro-BPF is also present in chlorinated drinking water where BPF is found in the source water. The concentrations of chlorinated BPAs in drinking water were found to be significantly correlated with the concentrations of the parent BPA in the source water.[6][8]

The presence of the parent compound, BPF, has been confirmed in various water sources. A study of nine drinking water treatment plants in the Taihu Lake Basin found BPF in the raw water.[1] Another study detected BPF in both tap and bottled water in Italy.[4] The presence of BPF in source water is a critical prerequisite for the formation and subsequent occurrence of monochloro-BPF in treated drinking water.

Analytical Methodologies for Detection and Quantification

The detection and quantification of monochloro-BPF and other chlorinated bisphenols in complex water matrices at trace levels require sophisticated analytical techniques. The primary method employed by researchers is liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).[5][9]

Sample Preparation and Extraction

A crucial first step in the analysis is the extraction and concentration of the target analytes from the water sample. Solid-phase extraction (SPE) is the most common technique used for this purpose.

Experimental Protocol: Solid-Phase Extraction (SPE) of Chlorinated Bisphenols from Water

-

Cartridge Selection: Oasis HLB or Strata-X cartridges are commonly used for the extraction of bisphenols and their derivatives.[6][10]

-

Cartridge Conditioning: The SPE cartridge is sequentially conditioned with a solvent like methyl tert-butyl ether (MTBE), followed by methanol, and finally with distilled water to activate the sorbent.[6]

-

Sample Loading: A known volume of the water sample (typically 100 mL or more), spiked with surrogate standards for quality control, is passed through the conditioned cartridge at a controlled flow rate.[6]

-

Washing: The cartridge is washed with distilled water to remove any interfering hydrophilic substances.[6]

-

Elution: The retained analytes, including monochloro-BPF, are eluted from the cartridge using a small volume of an organic solvent or a solvent mixture, such as MTBE/methanol.[6]

-

Concentration: The eluate is then concentrated, often under a gentle stream of nitrogen, to a small volume (e.g., 0.5 mL) before analysis.[6]

Diagram: Analytical Workflow for Monochloro-BPF

Caption: A typical analytical workflow for the determination of monochloro-BPF in water samples.

Instrumental Analysis

Liquid chromatography is used to separate the various compounds in the extracted sample. A C18 or phenyl-based column is often employed for the separation of bisphenols.[11] The separated compounds are then introduced into a tandem mass spectrometer.

Mass spectrometry, particularly with electrospray ionization (ESI) in negative mode, is highly sensitive for the detection of phenolic compounds like monochloro-BPF.[5][10] The use of tandem mass spectrometry (MS/MS) with multiple reaction monitoring (MRM) provides high selectivity and allows for accurate quantification at very low concentrations (ng/L levels).[10][12] For unequivocal identification, high-resolution mass spectrometry, such as liquid chromatography quadrupole time-of-flight mass spectrometry (LC-ESI-Q-ToF), can be utilized.[5]

Fate of Monochloro-BPF in Drinking Water Systems

Once formed, monochloro-BPF can undergo further transformations or be removed from the water through various processes. Its fate is determined by its stability and reactivity under different conditions within the drinking water treatment and distribution system.

Further Chlorination

As mentioned earlier, monochloro-BPF can react with residual chlorine to form di-, tri-, and tetra-chlorinated BPF.[5] The extent of further chlorination will depend on the chlorine concentration, contact time, pH, and temperature.

Photodegradation

Sunlight can play a significant role in the degradation of halogenated BPF compounds in receiving waters.[11] Both direct and indirect photolysis can contribute to their breakdown. Indirect photolysis, involving reactions with excited triplet states of chromophoric dissolved organic matter (³CDOM), hydroxyl radicals (•OH), and singlet oxygen (¹O₂), is a primary degradation pathway for the parent BPF.[11] For mono- and di-halogenated BPF, both direct photolysis and indirect photolysis with ³CDOM are predominant degradation mechanisms.[11] The photodegradation of halogenated BPF products is significantly enhanced compared to the parent BPF.[11]

Removal by Treatment Processes

Activated Carbon Adsorption: Activated carbon is a widely used adsorbent in water treatment for the removal of organic contaminants.[13][14][15][16][17][18][19][20] Studies have shown that activated carbon can effectively remove the parent compound BPF from water.[21] The adsorption capacity is influenced by the chemical nature of the carbon surface and the pH of the solution.[13][17] While specific studies on the adsorption of monochloro-BPF are limited, it is expected that activated carbon would also have a significant removal capacity for this compound due to its similar chemical structure. The presence of bacteria on activated carbon has been shown to enhance the removal of BPF.[6]

Ozonation: Ozone is a powerful oxidant used in some drinking water treatment plants.[3][22][23][24][25][26][27][28] It reacts with organic compounds through direct reaction with the ozone molecule or through the formation of highly reactive hydroxyl radicals.[8][10][22] Ozonation has been shown to be effective in degrading BPF.[8][10] Hydroxylation of the phenolic rings is a major degradation pathway.[8][10] While the reaction kinetics of monochloro-BPF with ozone have not been extensively studied, it is anticipated that ozonation would also be an effective process for its degradation.

Toxicological Significance

The formation of chlorinated byproducts of bisphenols is of toxicological concern as these new compounds may have different biological activities than the parent compound.

Studies on the toxicological effects of chlorinated BPF have revealed that the estrogenic effects tend to decrease as the number of chlorine substitutions on the BPF molecule increases.[5] However, the opposite trend was observed for the activation of the peroxisome proliferator-activated receptor gamma (PPARγ).[5] The tetra-chlorinated BPF exhibited an approximately 6.9-fold higher activity on PPARγ than the parent BPF.[5] PPARγ is a nuclear receptor involved in regulating lipid metabolism, glucose homeostasis, and inflammation.[29][30][31][32][33] The increased activation of this receptor by chlorinated BPF suggests a potential for different toxicological outcomes compared to the parent compound.

The parent compound, BPF, is known to have endocrine-disrupting properties and can cause various toxic effects.[2][34][35][36] Therefore, the formation of its chlorinated derivatives, which may have altered or enhanced biological activities, warrants further investigation to fully understand the potential health risks associated with drinking water disinfection.

Table 1: Summary of Key Information on Monochloro-BPF

| Parameter | Information |

| Formation | Formed during chlorination of BPF in drinking water. |

| Reaction Kinetics | pH-dependent, with higher rates at higher pH. |

| Occurrence | Likely present in chlorinated drinking water containing BPF, with concentrations potentially in the ng/L range. |

| Analytical Method | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) after Solid-Phase Extraction (SPE). |

| Fate | Can undergo further chlorination, photodegradation, and removal by activated carbon and ozonation. |

| Toxicity | May have altered biological activity compared to BPF, with potential for increased PPARγ activation. |

Future Research Directions and Conclusions

The emergence of monochloro-BPF as a disinfection byproduct in drinking water systems highlights the complex challenges in ensuring water quality. While significant progress has been made in understanding its formation and developing analytical methods, several knowledge gaps remain.

Future research should focus on:

-

Widespread Occurrence Monitoring: Conducting comprehensive monitoring studies to determine the actual concentrations of monochloro-BPF and other chlorinated BPF derivatives in various drinking water systems globally.

-

Detailed Fate and Transport Studies: Investigating the removal efficiencies of monochloro-BPF by different advanced water treatment processes and its behavior within distribution systems.

-

Comprehensive Toxicological Evaluation: Conducting in-depth toxicological studies to fully characterize the potential health risks associated with exposure to monochloro-BPF, including its effects on various biological pathways.

References

- Shengqi Zhang, Yuefei Ji, Kyriakos Manoli, Yong Li, Qian Chen, Yunho Lee, Xin Yu, Mingbao Feng. (2025). Halogenated bisphenol F compounds: Chlorination-mediated formation and photochemical fate in sunlit surface water.

- ChemRxiv. (n.d.).

- Wirasnita, R., et al. (2018). Effect of activated carbon on removal of four phenolic endocrine-disrupting compounds, bisphenol A, bisphenol F, bisphenol S, and 4-tert-butylphenol in constructed wetlands. PubMed.

- Ganesan, K., et al. (n.d.). Bisphenols as a Legacy Pollutant, and Their Effects on Organ Vulnerability. Preprints.org.

- Cao, Y., et al. (2019). LC-MS/MS analysis of bisphenol S and five other bisphenols in total diet food samples.

- Qiu, Y., et al. (n.d.).

- Gülçin, İ., & Taslimi, P. (2022).

- Li, X., et al. (2016). Chlorination of bisphenol F and the estrogenic and peroxisome proliferator-activated receptor gamma effects of its disinfection byproducts.

- Wirasnita, R., et al. (2018). Effect of activated carbon on removal of four phenolic endocrine-disrupting compounds, bisphenol A, bisphenol F, bisphenol S, and 4-tert-butylphenol in constructed wetlands.

- Klánová, J., et al. (2009). Effect of ozonation on polychlorinated biphenyl degradation and on soil physico-chemical properties. PubMed.

- Tsai, W. T., et al. (2005). Bisphenol A Removal from Water by Activated Carbon. Effects of Carbon Characteristics and Solution Chemistry. Environmental Science & Technology.

- de Andrade, M. B. M., et al. (2015).

- Ocampo-Pérez, R., et al. (2020). Adsorptive Behavior of an Activated Carbon for Bisphenol A Removal in Single and Binary (Bisphenol A—Heavy Metal) Solutions. MDPI.

- Fan, Y., et al. (2013). Detection and Occurrence of Chlorinated Byproducts of Bisphenol A, Nonylphenol, and Estrogens in Drinking Water of China: Comparison to the Parent Compounds. Environmental Science & Technology.

- Fan, Y., et al. (2013). Detection and Occurrence of Chlorinated Byproducts of Bisphenol A, Nonylphenol, and Estrogens in Drinking Water of China: Comparison to the Parent Compounds.

- Sigma-Aldrich. (n.d.).

- da Silva, T. F., et al. (2024). Removal of Bisphenol S (BPS) by Adsorption on Activated Carbons Commercialized in Brazil. PMC.

- Chen, M., et al. (2025).

- Fan, Y., et al. (2013). Detection and occurrence of chlorinated byproducts of bisphenol a, nonylphenol, and estrogens in drinking water of china: comparison to the parent compounds. PubMed.

- Li, D., et al. (2024).

- Beltrán, F. J., et al. (2021).

- Li, Y., et al. (2015).

- Vulliet, E., et al. (2012).

- Yılmaz, B., & Terekeci, H. (2020).

- Ganesan, K., et al. (2019). Bisphenols as A Legacy Pollutant, and Their Effects on Organ Vulnerability. Preprints.org.

- Waters. (n.d.). Separation and Analysis of Bisphenol Compounds in Consumer Receipt Papers.

- O.S. Oseke, et al. (2021).

- Zuccarello, P., et al. (n.d.).

- Al-Hamadani, Y. A. J., et al. (2025).

- Wang, Y., et al. (2024).

- von Gunten, U., et al. (2022).

- Washington State Department of Health. (2020).

- Nanoscale. (n.d.).

- ResearchGate. (n.d.). (PDF)

- de la Fuente, I., et al. (2021).

- Stienstra, R., et al. (2023). Peroxisome Proliferator-Activated Receptor-Targeted Therapies: Challenges upon Infectious Diseases. MDPI.

- Zhang, Y., et al. (2023).

- Rehan, V. K., et al. (n.d.). PEROXISOME PROLIFERATOR-ACTIVATED RECEPTOR (PPAR)

- Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Singlet dioxygen formation in ozone reactions in aqueous solution.

- De Nuccio, C., et al. (2020).

- Australian Government. (n.d.).

- Mazzucchelli, S., et al. (2007).

- Portjanskaja, E. (n.d.). Ozone Reactions with Inorganic and Organic Compounds in Water. ENCYCLOPEDIA OF LIFE SUPPORT SYSTEMS (EOLSS).

- Guan, Y., et al. (2018). Maintenance of Kidney Metabolic Homeostasis by PPAR Gamma. MDPI.

- Viggiano, A. A., et al. (2005). Continuous real-time analysis of products from the reaction of some monoterpenes with ozone using atmospheric sampling glow discharge ionization coupled to a quadrupole ion trap mass spectrometer. PubMed.

Sources

- 1. Occurrence, removal efficiency and exposure assessment of bisphenols in drinking water treatment plants - Environmental Science: Water Research & Technology (RSC Publishing) [pubs.rsc.org]

- 2. Toxic Effects of Bisphenols: A Special Focus on Bisphenol A and Its Regulations | IntechOpen [intechopen.com]

- 3. researchgate.net [researchgate.net]

- 4. Monitoring of Pollutants Content in Bottled and Tap Drinking Water in Italy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. agilent.com [agilent.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. Detection and occurrence of chlorinated byproducts of bisphenol a, nonylphenol, and estrogens in drinking water of china: comparison to the parent compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. open-science.canada.ca [open-science.canada.ca]

- 11. mdpi.com [mdpi.com]

- 12. Reactions of amines with ozone and chlorine: Two novel oxidative methods to evaluate the N-DBP formation potential from dissolved organic nitrogen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pjoes.com [pjoes.com]

- 14. repositorio.unesp.br [repositorio.unesp.br]

- 15. mdpi.com [mdpi.com]

- 16. Removal of Bisphenol S (BPS) by Adsorption on Activated Carbons Commercialized in Brazil - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. mdpi.com [mdpi.com]

- 19. researchgate.net [researchgate.net]

- 20. Effect of activated carbon microstructure and adsorption mechanism on the efficient removal of chlorophyll a and chlorophyll b from Andrographis paniculata extract - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Effect of activated carbon on removal of four phenolic endocrine-disrupting compounds, bisphenol A, bisphenol F, bisphenol S, and 4-tert-butylphenol in constructed wetlands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. mdpi.com [mdpi.com]

- 23. mdpi.com [mdpi.com]

- 24. Redirecting [linkinghub.elsevier.com]

- 25. mdpi.com [mdpi.com]

- 26. Singlet dioxygen formation in ozone reactions in aqueous solution - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 27. eolss.net [eolss.net]

- 28. Continuous real-time analysis of products from the reaction of some monoterpenes with ozone using atmospheric sampling glow discharge ionization coupled to a quadrupole ion trap mass spectrometer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. mdpi.com [mdpi.com]

- 30. PEROXISOME PROLIFERATOR-ACTIVATED RECEPTOR (PPAR) γ AGONISTS ENHANCE LUNG MATURATION IN A NEONATAL RAT MODEL - PMC [pmc.ncbi.nlm.nih.gov]

- 31. mdpi.com [mdpi.com]

- 32. Peroxisome proliferator-activated receptor gamma up-regulates the Bcl-2 anti-apoptotic protein in neurons and induces mitochondrial stabilization and protection against oxidative stress and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 33. mdpi.com [mdpi.com]

- 34. Bisphenols as a Legacy Pollutant, and Their Effects on Organ Vulnerability - PMC [pmc.ncbi.nlm.nih.gov]

- 35. turkjps.org [turkjps.org]

- 36. preprints.org [preprints.org]

Application Note: A Validated LC-MS/MS Protocol for the Ultrasensitive Detection of Monochloro-Bisphenol F in Wastewater

Abstract

This application note presents a comprehensive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the trace-level detection and quantification of monochloro-bisphenol F (MCBPF) in complex wastewater matrices. As a chlorinated derivative of the bisphenol A replacement, bisphenol F, MCBPF is an emerging contaminant of concern due to its potential endocrine-disrupting properties and persistence in aquatic environments. The described protocol provides a complete workflow, from sample preservation and preparation using solid-phase extraction (SPE) to sensitive and selective analysis by LC-MS/MS operating in Multiple Reaction Monitoring (MRM) mode. This self-validating method, grounded in established analytical principles, offers the precision, accuracy, and low detection limits required for environmental monitoring and toxicological research.

Introduction: The Analytical Imperative for Monochloro-BPF Monitoring

Bisphenol A (BPA) has been widely used in the production of polycarbonate plastics and epoxy resins.[1] However, due to its recognized endocrine-disrupting effects, there has been a significant industrial shift towards BPA alternatives, such as bisphenol F (BPF).[1] Consequently, BPF and its derivatives are increasingly detected in various environmental compartments. The chlorination of BPF during wastewater disinfection processes can lead to the formation of chlorinated byproducts, including monochloro-bisphenol F (MCBPF). These chlorinated bisphenols may exhibit enhanced toxicity and estrogenic activity compared to their parent compounds.[2]

Given the potential ecological and human health risks associated with MCBPF, sensitive and reliable analytical methods are crucial for its monitoring in wastewater effluents. LC-MS/MS has become the gold standard for analyzing trace organic contaminants in complex matrices due to its high selectivity and sensitivity.[3] This application note provides a detailed protocol for the extraction, chromatographic separation, and mass spectrometric detection of MCBPF in wastewater, designed for researchers and environmental scientists.

Principles of the Method

This protocol employs a multi-step approach to ensure the accurate and precise quantification of MCBPF at trace concentrations. The methodology is built upon the following key principles:

-

Sample Preservation and Preparation: Immediate acidification of wastewater samples is crucial to prevent the degradation of phenolic compounds. Solid-Phase Extraction (SPE) is utilized to isolate and pre-concentrate MCBPF from the complex wastewater matrix, thereby removing interfering substances and enhancing detection sensitivity.[4]

-

Chromatographic Separation: Reversed-phase High-Performance Liquid Chromatography (HPLC) is employed to separate MCBPF from other organic compounds present in the extracted sample. A C18 stationary phase provides effective retention and resolution of bisphenol analogues.[1][5]

-

Mass Spectrometric Detection: Electrospray ionization in negative ion mode (ESI-) is used to generate deprotonated molecular ions of MCBPF. These precursor ions are then subjected to collision-induced dissociation (CID), and specific product ions are monitored using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.[6] This highly selective detection method minimizes matrix interference and allows for confident quantification at the parts-per-trillion (ppt) level.

Experimental Protocol

Materials and Reagents

-

Monochloro-BPF analytical standard

-

Isotopically labeled internal standard (e.g., ¹³C₁₂-BPF)

-

HPLC-grade methanol, acetonitrile, and water

-

Formic acid (≥98%)

-

Hydrochloric acid (HCl), concentrated

-

Ethyl acetate

-

Nitrogen gas (high purity)

-

Solid-Phase Extraction (SPE) cartridges: Polystyrene-divinylbenzene (e.g., Bond Elut ENV, 500 mg, 6 mL)[4]

Sample Collection and Preservation

-

Collect wastewater samples in amber glass bottles to prevent photodegradation.

-

Immediately after collection, acidify the samples to a pH of 2-3 with concentrated HCl.[7] This step is critical to ensure the stability of the phenolic analytes.

-

Store the acidified samples at 4°C and analyze within 48 hours.

Solid-Phase Extraction (SPE) Protocol

The following SPE procedure is designed for a 500 mL wastewater sample and should be optimized based on the specific matrix and target detection limits.

-

Cartridge Conditioning:

-

Pass 6 mL of ethyl acetate through the SPE cartridge.

-

Follow with 6 mL of methanol.

-

Equilibrate the cartridge with 6 mL of HPLC-grade water acidified to pH 2.5 with HCl.[7] Do not allow the sorbent to go dry after this step.

-

-

Sample Loading:

-

Pass the 500 mL acidified wastewater sample through the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.

-

-

Washing:

-

After the entire sample has passed through, wash the cartridge with 6 mL of acidified HPLC-grade water (pH 2.5) to remove any remaining salts and polar interferences.

-

-

Drying:

-

Dry the cartridge under a gentle stream of nitrogen or by applying a vacuum for 10-15 minutes to remove residual water.

-

-

Elution:

-

Elute the retained MCBPF from the cartridge with two 4 mL aliquots of ethyl acetate. Allow the solvent to soak the sorbent for 1-2 minutes before eluting.

-

-

Concentration and Reconstitution:

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 35-40°C.

-

Reconstitute the residue in 1 mL of the initial mobile phase composition (e.g., 65:35 water:acetonitrile with 0.1% formic acid) and vortex for 30 seconds.

-

Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial.

-

Workflow for MCBPF Analysis in Wastewater

Caption: Overall workflow from sample collection to data analysis.

LC-MS/MS Instrumental Parameters

The following are recommended starting parameters that should be optimized for the specific instrumentation used.

Table 1: Liquid Chromatography Parameters

| Parameter | Recommended Condition | Justification |

| Column | C18, 2.1 x 100 mm, 1.8 µm particle size | Provides excellent retention and separation for bisphenol compounds.[5] The smaller particle size enhances peak efficiency and resolution. |

| Mobile Phase A | 0.1% Formic Acid in Water | Acidification of the mobile phase improves the peak shape of phenolic compounds and enhances ionization efficiency in negative ESI mode. |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier for reversed-phase chromatography, providing good separation of bisphenols.[1] |

| Gradient | 35% B to 95% B over 8 minutes, hold at 95% B for 2 minutes, re-equilibrate for 3 minutes | A gradient elution is necessary to effectively separate MCBPF from other potential contaminants in the wastewater extract and to elute more hydrophobic compounds. |

| Flow Rate | 0.3 mL/min | A moderate flow rate is suitable for the column dimensions and ensures efficient separation. |

| Column Temperature | 40°C | Elevated column temperature can improve peak shape and reduce viscosity, leading to better chromatographic performance. |

| Injection Volume | 5 µL | A small injection volume is recommended to minimize band broadening and maintain chromatographic resolution. |

Table 2: Mass Spectrometry Parameters

| Parameter | Recommended Setting | Justification |

| Ionization Mode | Electrospray Ionization (ESI), Negative | Phenolic compounds readily deprotonate in the negative ion mode, leading to the formation of stable [M-H]⁻ precursor ions, which is ideal for sensitive detection.[2] |

| Capillary Voltage | -3.5 kV | This voltage is a typical starting point for ESI in negative mode and should be optimized for maximum signal intensity. |

| Desolvation Temperature | 450°C | Efficient desolvation is crucial for optimal ionization and signal stability. |

| Gas Flow Rates | Optimize for specific instrument | Desolvation and cone gas flow rates should be optimized to maximize analyte signal while minimizing noise. |

| Collision Gas | Argon | Argon is a commonly used and effective collision gas for CID in triple quadrupole mass spectrometers. |

| Detection Mode | Multiple Reaction Monitoring (MRM) | MRM provides the highest selectivity and sensitivity by monitoring specific precursor-to-product ion transitions, which is essential for trace analysis in complex matrices.[6] |

| MRM Transitions | See Table 3 | The selection of specific and intense transitions is critical for the confident identification and quantification of MCBPF. |

Table 3: Proposed MRM Transitions for Monochloro-BPF

The exact m/z values may vary slightly depending on the instrument's calibration. These transitions should be confirmed by direct infusion of an MCBPF standard.

| Analyte | Precursor Ion [M-H]⁻ (m/z) | Product Ion (m/z) | Proposed Transition | Collision Energy (eV) |

| Monochloro-BPF | ~233.7 | ~139.0 | Quantifier | Optimize (e.g., 20-30) |

| ~233.7 | ~105.0 | Qualifier | Optimize (e.g., 25-35) | |

| ¹³C₁₂-BPF (ISTD) | ~211.1 | ~108.1 | Quantifier | Optimize (e.g., 20-30) |

Rationale for MRM Transitions: The precursor ion for MCBPF corresponds to the deprotonated molecule. The proposed quantifier product ion (~139.0 m/z) likely results from the loss of a phenol group, a common fragmentation pathway for bisphenols. The qualifier product ion (~105.0 m/z) could arise from the loss of the chlorophenol moiety. Monitoring two transitions provides a higher degree of confidence in the identification of the analyte.[6]

Method Validation

To ensure the reliability and trustworthiness of the analytical results, a thorough method validation should be performed according to established guidelines. The following parameters should be assessed:

-

Linearity and Range: A calibration curve should be prepared by spiking known concentrations of MCBPF into a blank matrix (e.g., reagent water or a wastewater sample known to be free of MCBPF) that has undergone the entire sample preparation process. A linear range appropriate for the expected environmental concentrations should be established, with a correlation coefficient (r²) of >0.99 being desirable.[2]

-

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of the analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. These are typically determined based on the signal-to-noise ratio (S/N) of low-level standards (e.g., S/N of 3 for LOD and 10 for LOQ).

-

Accuracy and Precision: Accuracy should be assessed by determining the recovery of MCBPF from spiked wastewater samples at different concentration levels (e.g., low, medium, and high). Precision, expressed as the relative standard deviation (RSD), should be evaluated for both intra-day (repeatability) and inter-day (intermediate precision) measurements.[5]

-

Matrix Effects: The influence of co-eluting matrix components on the ionization of MCBPF should be evaluated by comparing the response of the analyte in a post-extraction spiked sample to that in a pure solvent standard.

-

Specificity: The ability of the method to differentiate MCBPF from other structurally similar compounds that may be present in the sample should be demonstrated.

Logical Relationship of the Analytical Steps

Caption: Logical flow from sample preparation to final result.

Conclusion

The LC-MS/MS protocol detailed in this application note provides a sensitive, selective, and reliable method for the determination of trace levels of monochloro-bisphenol F in wastewater. The combination of a robust solid-phase extraction procedure with the high specificity of tandem mass spectrometry in MRM mode allows for accurate quantification in complex environmental matrices. Adherence to the outlined principles of method validation will ensure the generation of high-quality, defensible data, which is essential for assessing the environmental fate and potential risks of this emerging contaminant.

References

- Grace W. et al. (2005). Chlorinated Phenol Analysis Using Off-Line Solid-Phase Extraction and Capillary Electrophoresis Coupled with Amperometric Detect.

- Bagán, J. et al. (2002). Determination of chlorophenols by solid-phase microextraction and liquid chromatography with electrochemical detection. PubMed.

- Ben Hassine, S. et al. (2015).

-

Zhao, F. et al. (2016). Investigation on fragmentation pathways of bisphenols by using electrospray ionization Orbitrap mass spectrometry. Rapid Communications in Mass Spectrometry. [Link]

- US EPA. (2016). Protocol for Review and Validation of New Methods for Regulated Organic and Inorganic Analytes in Wastewater Under EPA's Alternate Test Procedure Program. US Environmental Protection Agency.

- Amaechi, C. et al. (2010).

- MicroSolv Technology Corporation. (n.d.).

- Grumetto, L. et al. (2018). Analytical determination of bisphenol A (BPA) and bisphenol analogues in paper products by LC-MS/MS. PubMed.

-

SCIEX. (n.d.). Simultaneous determination of bisphenol A and its chlorinated derivatives in human plasma. SCIEX. [Link]

- Chromatographic separation of a standard mixture of BPF isomers.

- Sun, H. et al. (2017).

- Alternate Analytical Method Validation for the Determination of the Presence and Concentration of Pharmaceutical and Personal Care Products in Wastewater Discharges and Sources of Drinking W

- Woźniak-Karczewska, M. et al. (2025). Development and validation of a green/blue UHPLC-MS/MS method for trace pharmaceutical monitoring. PMC.

- Determination of trace amounts of bisphenol F, bisphenol A and their diglycidyl ethers in wastewater by gas chromatography–mass spectrometry.

- MONITORING OF BISPHENOL A AND ITS ANALOGUES IN ENVIRONMENTAL MATRICES USING THE AGILENT 6550 Q-TOF LC/MS. Agilent.

- Wójtowicz, E. et al. (2021).

- Caban, M. et al. (2022).

- Gracia-Lor, E. et al. (2024). Wastewater-based epidemiology methodology to investigate human exposure to bisphenol A, bisphenol F and bisphenol S. PubMed.

- Evaluating Analytical Methods for Detecting Unknown Chemicals in Recycled W

- Determination of Multiclass, Multiresidue Pesticides in Spring Leaf Mix. Agilent.

- A new LC/MS method for specific determination of human systemic exposure to bisphenol A, F and S through their metabolites: Application to cord blood samples.

- LC-MS/MS MRM chromatographic profiles of 30 analytes in a standard...

- Analysis of Multiclass Multiresidue Pesticides in Milk Using Agilent Captiva EMR—Lipid with LC/MS/MS and GC. Agilent.

- Selecting and optimizing transitions for LC-MS/MS methods. Forensic RTI.

- Automated MRM Transition Optimization Using waters_connect for Quantitation Software.

- Determination of bisphenol A, bisphenol F, and bisphenol S in urine by UPLC-ESI-MS. Publisso.

- Xia, Y. et al. (2019). LC-MS/MS analysis of bisphenol S and five other bisphenols in total diet food samples. Taylor & Francis Online.

- A direct LC–MS/MS method for simultaneous quantitation of bisphenol S, propylparaben, monobutyl phthal

- Heffernan, A. L. et al. (2016). Rapid, automated online SPE-LC-QTRAP-MS/MS method for the simultaneous analysis of 14 phthalate metabolites and 5 bisphenol anal. UQ eSpace.

Sources

- 1. library.dphen1.com [library.dphen1.com]

- 2. sciex.com [sciex.com]

- 3. chemrxiv.org [chemrxiv.org]

- 4. researchgate.net [researchgate.net]

- 5. Precursor ion approach for simultaneous determination of nonethoxylated and ethoxylated alkylsulfate surfactants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Setting BPA Free: Bisphenol Fragmentation Pathways [thermofisher.com]

- 7. researchgate.net [researchgate.net]

Application Note & Protocol: Synthesis and Purification of Monochloro-BPF Analytical Reference Standards

Introduction

Bisphenol F (BPF) is an industrial chemical used in the manufacturing of epoxy resins and polycarbonates, often as a replacement for bisphenol A (BPA).[1] Its presence in various consumer products has led to concerns about human exposure and potential endocrine-disrupting effects.[2] During water treatment processes involving chlorination, BPF can be converted into chlorinated derivatives, such as monochloro-bisphenol F (monochloro-BPF).[3][4] To accurately assess human exposure and study the toxicology of these derivatives, high-purity analytical reference standards are essential.[5][6][7]

This application note provides a detailed guide for the synthesis and purification of monochloro-BPF analytical reference standards. The protocols described herein are designed to yield a final product of high purity (≥99.5%), suitable for use in sensitive analytical applications such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS).[8][9]

Strategic Overview: From Synthesis to Certified Standard

The production of a high-purity analytical reference standard is a multi-step process that requires careful planning and execution. The overall workflow is designed to not only synthesize the target molecule but also to rigorously remove impurities and thoroughly characterize the final product.

Caption: Overall workflow for the synthesis, purification, and certification of monochloro-BPF analytical reference standard.

Part 1: Synthesis of Monochloro-BPF

The synthesis of monochloro-BPF is achieved through the electrophilic aromatic substitution of bisphenol F with a chlorinating agent. Sulfuryl chloride (SO₂Cl₂) is a suitable reagent for this purpose as it allows for controlled monochlorination under relatively mild conditions. The reaction is performed in an inert solvent to prevent unwanted side reactions.

Protocol: Electrophilic Chlorination of Bisphenol F

Materials:

-

Bisphenol F (BPF), 98% purity

-

Sulfuryl chloride (SO₂Cl₂)

-

Dichloromethane (DCM), anhydrous

-

Sodium bicarbonate (NaHCO₃), saturated aqueous solution

-

Sodium sulfate (Na₂SO₄), anhydrous

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask, dissolve 10.0 g of bisphenol F in 100 mL of anhydrous dichloromethane. Place the flask in an ice bath and begin stirring.

-

Addition of Chlorinating Agent: Slowly add a solution of sulfuryl chloride (1.1 molar equivalents) in 20 mL of anhydrous dichloromethane to the stirring BPF solution using a dropping funnel over a period of 30 minutes. Maintain the temperature of the reaction mixture below 5 °C.

-

Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable mobile phase (e.g., hexane:ethyl acetate 7:3).

-

Quenching the Reaction: Once the reaction is complete (as indicated by the consumption of the starting material), carefully quench the reaction by slowly adding 50 mL of a saturated sodium bicarbonate solution to neutralize any remaining acid.

-

Workup: Transfer the mixture to a separatory funnel. Separate the organic layer and wash it sequentially with 50 mL of saturated sodium bicarbonate solution and 50 mL of brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

Part 2: Purification of Monochloro-BPF

The crude product from the synthesis will contain a mixture of unreacted BPF, monochloro-BPF isomers, and dichlorinated BPF. A multi-step purification process involving column chromatography and recrystallization is necessary to isolate the desired monochloro-BPF and achieve the high purity required for an analytical reference standard.[10]

Protocol: Purification by Column Chromatography and Recrystallization

Materials:

-

Crude monochloro-BPF

-

Silica gel (for column chromatography)

-

Hexane, HPLC grade

-

Ethyl acetate, HPLC grade

-

Toluene

-

Methanol

-

Glass column for chromatography

-

Fraction collector (optional)

-

Beakers and flasks

-

Filtration apparatus (Büchner funnel and flask)

Procedure:

A. Column Chromatography

-

Column Packing: Prepare a silica gel slurry in hexane and pack a glass column.

-

Sample Loading: Dissolve the crude monochloro-BPF in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Carefully load the dried silica onto the top of the packed column.

-

Elution: Elute the column with a gradient of ethyl acetate in hexane. Start with a low polarity mobile phase (e.g., 5% ethyl acetate in hexane) and gradually increase the polarity.

-

Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the monochloro-BPF isomers.

-

Pooling and Concentration: Combine the fractions containing the desired product and concentrate them using a rotary evaporator.

B. Recrystallization

-

Solvent Selection: Dissolve the partially purified monochloro-BPF from the column chromatography in a minimal amount of hot toluene.

-

Crystallization: Slowly add hexane until the solution becomes slightly turbid. Allow the solution to cool to room temperature and then place it in a refrigerator (4 °C) overnight to facilitate crystal formation.

-

Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold hexane, and dry them under vacuum to a constant weight. A second recrystallization from a toluene/hexane solvent system may be necessary to achieve the desired purity.[11]

Part 3: Characterization and Purity Assessment

The final step is to thoroughly characterize the purified monochloro-BPF and accurately determine its purity. A combination of chromatographic and spectroscopic techniques should be employed to confirm the identity and quantify any residual impurities.[6][12]

Analytical Methods

-

High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is a primary method for assessing the purity of the final product.[6] A C18 column with a gradient elution of acetonitrile and water is typically used. The purity is determined by the area percentage of the main peak.

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used to confirm the molecular weight of the monochloro-BPF and to identify any volatile impurities.[4][9] Derivatization may be necessary to improve the volatility of the compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the chemical structure of the synthesized monochloro-BPF.[12] The spectra should be consistent with the expected structure of monochloro-4,4'-bisphenol F.

-

Residual Solvent Analysis: Headspace GC can be used to determine the content of any residual solvents from the synthesis and purification steps.[6]

-

Water Content: Karl Fischer titration is the standard method for determining the water content in the final reference material.[12]

Data Summary

| Parameter | Method | Specification |

| Purity | HPLC | ≥ 99.5% |

| Identity | ¹H NMR, ¹³C NMR, MS | Conforms to structure |

| Water Content | Karl Fischer | ≤ 0.5% |

| Residual Solvents | Headspace GC | ≤ 0.5% |

Conclusion

The synthesis and purification of monochloro-BPF analytical reference standards require a systematic approach that combines controlled chemical synthesis with rigorous purification and comprehensive characterization. The protocols outlined in this application note provide a robust framework for producing high-purity monochloro-BPF suitable for demanding analytical applications. Adherence to these methods will ensure the generation of reliable data in research and monitoring studies concerning chlorinated bisphenol F derivatives.

References

-

Chlorinated and brominated bisphenol A derivatives: Synthesis, characterization and determination in water samples. ResearchGate. Available at: [Link]

-

Recent advances in analysis of bisphenols and their derivatives in biological matrices. Páginas Personales UNAM. Available at: [Link]

-

Challenges in the Analytical Preparation of a Biological Matrix in Analyses of Endocrine-Disrupting Bisphenols. MDPI. Available at: [Link]

-

The ABC's of Reference Standard Management. American Pharmaceutical Review. Available at: [Link]

-

Chlorination of bisphenol A in aqueous media: Formation of chlorinated bisphenol A congeners and degradation to chlorinated phenolic compounds. ResearchGate. Available at: [Link]

-

Ultrasensitive determination of bisphenol A and its chlorinated derivatives in urine using a high-throughput UPLC-MS/MS method with on-line solid phase extraction. SpringerLink. Available at: [Link]

-

Reference Standard Preparation & Characterization. Creative Biolabs. Available at: [Link]

-

Reference Standard Materials Program. Intertek. Available at: [Link]

-

Synthesis, Characterization, and Pathogenic Activities of Bisphenol-C Derivatives. IntechOpen. Available at: [Link]

-

Bisphenol F Synthesis from Formaldehyde and Phenol over Zeolite Y Extrudate Catalysts in a Catalyst Basket Reactor and a Fixed-Bed Reactor. MDPI. Available at: [Link]

- Synthesis technology of bisphenol F. Google Patents.

-

Halogenated Phenolic Ingredients of Household and Personal Care Products Modulate Thyroid Receptor Signaling. ACS Omega. Available at: [Link]

-

Choosing Reference Standards for API or Impurity. ResolveMass Laboratories Inc. Available at: [Link]

- Preparation method for bisphenol F. Google Patents.

-

Phosphazene-Containing Epoxy Resins Based on Bisphenol F with Enhanced Heat Resistance and Mechanical Properties. PMC. Available at: [Link]

-

Selective synthesis of bisphenol F catalyzed by microporous H-beta zeolite. ResearchGate. Available at: [Link]

-

Synthesis of bisphenol F. ResearchGate. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. library.dphen1.com [library.dphen1.com]

- 6. Reference Standard Preparation & Characterization - Creative Biolabs [creative-biolabs.com]

- 7. Reference Standard Materials Program [intertek.com]

- 8. paginaspersonales.unam.mx [paginaspersonales.unam.mx]

- 9. mdpi.com [mdpi.com]

- 10. Purification & Characterization | [Synthesis & Materials] | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]

- 11. CN102491879B - Preparation method for bisphenol F - Google Patents [patents.google.com]

- 12. cdnmedia.eurofins.com [cdnmedia.eurofins.com]

High-Resolution Mass Spectrometry Screening for Monochloro-Bisphenol F (MCBPF): A Detailed Application Note and Protocol

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

Bisphenol A (BPA) alternatives, such as Bisphenol F (BPF), are increasingly used in consumer products. However, the formation of chlorinated derivatives like monochloro-BPF (MCBPF) during water treatment processes presents a new analytical challenge and potential health concern.[1][2] This application note provides a comprehensive, in-depth guide for the screening and identification of MCBPF in complex matrices using Liquid Chromatography coupled with High-Resolution Mass Spectrometry (LC-HRMS). We detail a robust workflow, from sample preparation to data analysis, emphasizing the causality behind experimental choices to ensure scientific integrity and reproducibility. This guide is designed for researchers and scientists requiring a reliable method for the detection of emerging chlorinated contaminants.

Introduction: The Challenge of Chlorinated Bisphenols

Bisphenol F (BPF) is a common industrial chemical used in the production of epoxy resins and polycarbonate plastics, often as a replacement for BPA.[3] Its widespread use leads to its inevitable release into the environment. During water disinfection processes that use chlorine, BPF can react to form chlorinated derivatives, including monochloro-BPF (MCBPF).[1][2] These chlorinated analogues are often more toxic and exhibit higher estrogenic activity than the parent compound, making their detection and monitoring imperative for environmental and human health risk assessment.[1]

High-Resolution Mass Spectrometry (HRMS) offers unparalleled advantages for this task. Its ability to provide accurate mass measurements enables the determination of elemental compositions, a critical first step in identifying unknown or "non-target" compounds.[4][5] Coupled with the separation power of liquid chromatography, LC-HRMS is the definitive tool for the selective and sensitive analysis of trace-level contaminants in complex samples.[6]

This guide provides a field-proven protocol for MCBPF screening, leveraging the power of HRMS to build a self-validating system for confident identification.

Principle of the Method

The method relies on liquid chromatography to separate MCBPF from the sample matrix and other isomers. Following chromatographic separation, the analyte is ionized, typically using electrospray ionization (ESI) in negative mode, which is highly effective for phenolic compounds. The ionized molecules are then transferred to a high-resolution mass analyzer (such as an Orbitrap or TOF), which measures the mass-to-charge ratio (m/z) with high accuracy (<5 ppm).

Identification is based on a multi-point confirmation strategy:

-

Accurate Mass Measurement: Matching the experimentally measured m/z to the theoretical exact mass of the [M-H]⁻ ion of MCBPF.

-

Isotopic Pattern Matching: Confirming the presence of chlorine by observing the characteristic isotopic signature of ³⁵Cl and ³⁷Cl (approximately 3:1 abundance ratio).

-

Retention Time Matching: Comparing the analyte's retention time to that of a certified reference standard, if available.

-

MS/MS Fragmentation Analysis: Comparing the fragmentation pattern of the analyte with the pattern of a standard or with theoretically predicted fragmentation pathways to confirm the molecular structure.[7]

Detailed Experimental Protocol: Sample Preparation

The goal of sample preparation is to extract the analyte from the matrix, remove interfering substances, and concentrate the sample to achieve the desired sensitivity.[8] The following protocol is a generalized method for aqueous samples, which can be adapted for other matrices like sediment or tissue with appropriate modifications (e.g., pressurized liquid extraction).[9]

Protocol: Solid-Phase Extraction (SPE) for Water Samples

-

Rationale: SPE is a widely used technique that provides excellent cleanup and concentration, allowing for the analysis of trace-level contaminants.[10] Polymeric reversed-phase sorbents are often chosen for their high capacity and retention of polar to semi-polar compounds like bisphenols.

-

Materials:

-

SPE Cartridges: Polymeric reversed-phase (e.g., 200 mg, 6 mL)

-

Methanol (HPLC grade)

-

Deionized Water (18 MΩ·cm)

-

Ethyl Acetate (HPLC grade)

-

Nitrogen gas supply for evaporation

-

500 mL water sample

-

-

Step-by-Step Procedure:

-

Cartridge Conditioning: Condition the SPE cartridge by passing 5 mL of ethyl acetate, followed by 5 mL of methanol, and finally 5 mL of deionized water. Do not allow the cartridge to go dry. This activates the sorbent and ensures proper interaction with the sample.

-

Sample Loading: Pass the 500 mL water sample through the conditioned cartridge at a flow rate of approximately 5-10 mL/min. A slow flow rate is crucial for efficient analyte retention.

-

Washing: After loading, pass 5 mL of deionized water through the cartridge to remove salts and other highly polar interferences.

-

Drying: Dry the cartridge thoroughly by passing nitrogen gas through it for 20-30 minutes. Removing residual water is critical for efficient elution with a non-polar solvent.

-

Elution: Elute the retained analytes by passing 2 x 4 mL of ethyl acetate through the cartridge. Collect the eluate in a clean glass tube.

-

Concentration: Evaporate the eluate to near dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the residue in 500 µL of the initial mobile phase (e.g., 90:10 Water:Methanol). This step ensures compatibility with the LC system and completes the 1000-fold concentration.

-

LC-HRMS Analysis: Instrumentation and Parameters

The following parameters serve as a robust starting point and should be optimized for the specific instrumentation used.

Liquid Chromatography (LC)

-

Rationale: A C18 stationary phase provides excellent retention and separation for bisphenols.[1] A gradient elution is used to effectively separate analytes with varying polarities and to ensure sharp peak shapes.[11]

| Parameter | Recommended Setting |

| Column | C18, 2.1 x 100 mm, 1.8 µm particle size |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| Gradient Program | 10% B to 95% B over 10 min, hold for 3 min, return to initial conditions |

High-Resolution Mass Spectrometry (HRMS)

-

Rationale: Negative mode ESI is preferred for phenolic compounds as they readily deprotonate to form [M-H]⁻ ions.[7] A resolution of >70,000 FWHM is recommended to ensure high mass accuracy for confident elemental composition determination.

| Parameter | Recommended Setting |

| Ionization Mode | Heated Electrospray Ionization (HESI), Negative |

| Capillary Voltage | 3.0 kV |

| Source Temperature | 150°C |

| Desolvation Temp. | 350°C |

| Mass Resolution | 70,000 FWHM (@ m/z 200) |

| Scan Range | m/z 100-500 |

| Data Acquisition | Full Scan followed by data-dependent MS/MS (ddMS2) |

| Collision Energy (HCD) | Stepped: 20, 30, 40 eV |

Data Acquisition and Processing Workflow

A structured data processing workflow is essential for the confident identification of MCBPF from complex HRMS data.[12]

Caption: Workflow for MCBPF screening and identification.

Step-by-Step Data Analysis:

-

Accurate Mass Filtering: Begin by extracting ion chromatograms for the theoretical exact mass of the [M-H]⁻ ion of MCBPF. The elemental composition is C₁₃H₁₀³⁵ClO₂⁻, with a monoisotopic mass of 233.0376 . A narrow mass tolerance window (e.g., ± 5 ppm) should be used.

-

Isotopic Pattern Verification: Examine the mass spectrum of any feature identified in step 1. A confirmed hit must display the characteristic A+2 isotope peak for chlorine at m/z235.0347 (from C₁₃H₁₀³⁷ClO₂⁻) with a relative abundance of approximately 32% of the monoisotopic peak.

-

Fragmentation Analysis (MS/MS): The structural identity of the candidate is confirmed by analyzing its fragmentation pattern. The fragmentation of bisphenols in negative ESI mode often involves cleavage at the central carbon bridge.[7]

Expected Results: Mass Spectra and Fragmentation

The high-resolution mass spectrum of MCBPF will provide two crucial pieces of information: the accurate mass of the precursor ion and its isotopic signature.

Theoretical Mass and Isotope Data

| Ion Species | Formula | Theoretical Monoisotopic Mass (m/z) |

| [M-H]⁻ (³⁵Cl) | C₁₃H₁₀³⁵ClO₂⁻ | 233.0376 |

| [M-H]⁻ (³⁷Cl) | C₁₃H₁₀³⁷ClO₂⁻ | 235.0347 |

Predicted Fragmentation Pathway

The fragmentation of the MCBPF precursor ion ([M-H]⁻ at m/z 233.0376) is expected to yield characteristic product ions. The primary fragmentation is the cleavage of one of the C-C bonds connecting the methylene bridge to a phenyl ring.

Caption: Predicted fragmentation of the MCBPF precursor ion.

-

Key Diagnostic Fragments:

-

Chlorophenoxide ion (m/z 127.0034): This fragment (C₆H₄ClO⁻) results from the loss of the neutral hydroxyphenyl-methylene group. Its presence is a strong indicator of a monochlorinated bisphenol structure.

-

Cresoxide-like ion (m/z 107.0497): This fragment (C₇H₇O⁻) arises from the cleavage and loss of the chlorophenyl group.

-

The presence of these specific, accurate-mass fragments in the MS/MS spectrum provides a high degree of confidence in the structural identification of monochloro-BPF.

Conclusion

This application note presents a comprehensive and scientifically grounded protocol for the screening of monochloro-BPF using LC-HRMS. By integrating a robust sample preparation method with the analytical power of high-resolution mass spectrometry, this workflow provides a reliable system for the identification of emerging chlorinated contaminants. The multi-point confirmation strategy—combining accurate mass, isotopic pattern, and MS/MS fragmentation analysis—ensures a high degree of confidence in the results, making this method suitable for environmental monitoring, food safety, and toxicology research.

References

- Stockholm Convention. (n.d.). Recent developments in capabilities for analysing chlorinated paraffins in environmental matrices.

- Venhuis, B. J., & Zomer, G. (2016). Ultrasensitive determination of bisphenol A and its chlorinated derivatives in urine using a high-throughput UPLC-MS. Analytical and Bioanalytical Chemistry, 408(10), 2589–2597.

- El-Sayed, Y. S., & Al-Hussain, S. A. (2014). Electron ionization mass spectral fragmentation study of sulfation derivatives of polychlorinated biphenyls. Chemistry Central Journal, 8(1), 2.

- Cao, X. L., & Dufresne, G. (2019). LC-MS/MS analysis of bisphenol S and five other bisphenols in total diet food samples. Food Additives & Contaminants: Part A, 36(10), 1549–1560.

-

Ballesteros-Gómez, A., & Rubio, S. (2011). Gas chromatographic-mass spectrometric method for the determination of bisphenol A and its chlorinated derivatives in urban wastewater. Journal of Chromatography A, 1218(49), 8947–8954. Retrieved from [Link]

-

Yamamoto, T., & Yasuhara, A. (2001). Chlorination of bisphenol A in aqueous media: Formation of chlorinated bisphenol A congeners and degradation to chlorinated phenolic compounds. Chemosphere, 45(3), 269–275. Retrieved from [Link]

- Restek Corporation. (2020). Comprehensive LC-MS/MS Analysis of 15 Bisphenols in 8 Minutes.

- Hollender, J., van Bavel, B., Dulio, V., et al. (2019). High resolution mass spectrometry-based non-target screening can support regulatory environmental monitoring and chemicals management. Environmental Sciences Europe, 31(1), 42.

- Zgoła-Grześkowiak, A., & Grześkowiak, T. (2019). Method Development for Selected Bisphenols Analysis in Sweetened Condensed Milk from a Can and Breast Milk Samples by HPLC–DAD and HPLC-QqQ-MS: Comparison of Sorbents for Clean-Up of QuEChERS Extract. Molecules, 24(11), 2113.

-

Wang, Y., et al. (2023). Screening for Bisphenol Chemicals: A Strategy Based on Dansyl Chloride Derivatization Coupled with In-Source Fragmentation by High-Resolution Mass Spectrometry. Analytical Chemistry. Retrieved from [Link]

-

National Institute of Environmental Health Sciences. (n.d.). Bisphenol A (BPA). Retrieved from [Link]

- U.S. Environmental Protection Agency. (n.d.). Methods of Analysis for Polychlorinated Dibenzo-p-Dioxins (PCDDs) and Polychlorinated Dibenzofurans (PCDFs) in Biological Matrices.

- Deutsche Forschungsgemeinschaft (DFG). (2023). Determination of bisphenol A, bisphenol F, and bisphenol S in urine by UPLC-ESI-MS. The MAK-Collection for Occupational Health and Safety.

-

Hollender, J., et al. (2019). High resolution mass spectrometry-based non-target screening can support regulatory environmental monitoring and chemicals management. ResearchGate. Retrieved from [Link]

-

Bogdal, C., et al. (2015). Fast quantification of chlorinated paraffins in environmental samples by direct injection high-resolution mass spectrometry with pattern deconvolution. Analytical Chemistry, 87(5), 2852–2860. Retrieved from [Link]

-

McCord, J. P., & Strynar, M. J. (2023). The use of gas chromatography - high resolution mass spectrometry for suspect screening and non-targeted analysis of per- and polyfluoroalkyl substances. Journal of Chromatography A, 1692, 463838. Retrieved from [Link]

-

Chen, Y., et al. (2022). Establishment of a High-Resolution Liquid Chromatography-Mass Spectrometry Spectral Library for Screening Toxic Natural Products. Journal of Analytical Toxicology, 46(3), 257–266. Retrieved from [Link]

- NORMAN Network. (2017). Interlaboratory Study on the Analysis of Short- Chain Chlorinated Paraffins in Environmental Matrices.

- Song, G., et al. (2016). Investigation on fragmentation pathways of bisphenols by using electrospray ionization Orbitrap mass spectrometry. Rapid Communications in Mass Spectrometry, 30(11), 1341–1350.

Sources

- 1. library.dphen1.com [library.dphen1.com]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. JRC Publications Repository [publications.jrc.ec.europa.eu]

- 5. researchgate.net [researchgate.net]

- 6. Method Development for Selected Bisphenols Analysis in Sweetened Condensed Milk from a Can and Breast Milk Samples by HPLC–DAD and HPLC-QqQ-MS: Comparison of Sorbents (Z-SEP, Z-SEP Plus, PSA, C18, Chitin and EMR-Lipid) for Clean-Up of QuEChERS Extract - PMC [pmc.ncbi.nlm.nih.gov]

- 7. library.dphen1.com [library.dphen1.com]

- 8. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 9. chm.pops.int [chm.pops.int]

- 10. researchgate.net [researchgate.net]

- 11. Comprehensive LC-MS/MS Analysis of 15 Bisphenols in 8 Minutes [discover.restek.com]

- 12. The use of gas chromatography - high resolution mass spectrometry for suspect screening and non-targeted analysis of per- and polyfluoroalkyl substances - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Support Center: Mitigating Matrix Effects in Monochloro-BPF LC-MS/MS Analysis

Welcome to the technical support center for the analysis of monochloro-bisphenol F (monochloro-BPF) using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and overcome the common challenge of matrix effects, ensuring the accuracy and reliability of your analytical data.

Matrix effects, the suppression or enhancement of the analyte signal due to co-eluting compounds, are a significant hurdle in LC-MS/MS analysis, particularly for complex sample types.[1][2][3] This guide provides a structured approach to identifying, understanding, and mitigating these effects in the context of monochloro-BPF analysis.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in LC-MS/MS analysis?

A1: Matrix effects are the alteration of ionization efficiency for a target analyte caused by co-eluting components from the sample matrix.[3] This can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), both of which compromise the accuracy and reproducibility of quantitative analysis.[3] In the analysis of monochloro-BPF, matrix components can originate from various sources, including the sample itself (e.g., proteins, lipids, salts), solvents, and even laboratory equipment.[1][4]

Q2: Why is monochloro-BPF analysis particularly susceptible to matrix effects?

A2: The analysis of monochloro-BPF, a halogenated bisphenol, is prone to matrix effects for several reasons. Like other bisphenol analogs, it can be present at trace levels in complex matrices such as environmental water, food, or biological fluids.[5][6][7] These matrices often contain high concentrations of endogenous compounds that can interfere with the ionization of monochloro-BPF in the mass spectrometer's ion source.[8] Furthermore, the chemical properties of monochloro-BPF may lead to co-elution with interfering substances, exacerbating the matrix effect.

Q3: How can I determine if my monochloro-BPF analysis is affected by matrix effects?

A3: A common method to assess matrix effects is the post-column infusion experiment.[9][10] This involves infusing a constant flow of a monochloro-BPF standard solution into the LC eluent after the analytical column and before the mass spectrometer. A blank matrix sample is then injected. Any dip or rise in the constant signal baseline indicates regions of ion suppression or enhancement, respectively, caused by eluting matrix components.[11] Another approach is the post-extraction spike method, where the response of an analyte in a standard solution is compared to its response when spiked into a blank matrix extract at the same concentration.[9]

Troubleshooting Guide: A Step-by-Step Approach to Reducing Matrix Effects

This section provides a systematic guide to troubleshooting and mitigating matrix effects in your monochloro-BPF LC-MS/MS workflow.

Step 1: Comprehensive Sample Preparation

Effective sample preparation is the most critical step in minimizing matrix effects by removing interfering components before analysis.[1][8]

Issue: Inconsistent results and poor reproducibility in monochloro-BPF quantification.

Solution: Implement a robust sample preparation protocol. The choice of technique depends on the sample matrix.

-

For Biological Matrices (e.g., plasma, serum, urine): These are rich in proteins and phospholipids, which are major sources of ion suppression.[8][12]

-

Protein Precipitation (PPT): A simple and fast method, but often insufficient for removing all interfering components, especially phospholipids.

-

Liquid-Liquid Extraction (LLE): Offers better cleanup than PPT by partitioning monochloro-BPF into an immiscible organic solvent, leaving many matrix components behind.[8] Optimizing the pH of the aqueous phase can enhance the extraction of acidic analytes like monochloro-BPF while minimizing the co-extraction of impurities.[8]

-

Solid-Phase Extraction (SPE): A highly effective technique for selectively isolating monochloro-BPF and removing a wide range of interfering compounds.[1][8] Mixed-mode SPE cartridges can provide even greater selectivity. There are also specialized SPE cartridges designed for phospholipid removal.[13][14][15]

-

-

For Environmental and Food Matrices (e.g., water, milk, bee pollen): These matrices can be highly variable and contain a diverse range of interfering substances.[16][17]

-

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This method is widely used for pesticide residue analysis in food and can be adapted for bisphenols. It involves an extraction and cleanup step that effectively removes many matrix components.[16]

-

Solid-Phase Microextraction (SPME): A solvent-free technique that can be used for sample cleanup and pre-concentration of analytes from liquid samples.[18]

-

dot graph TD{ subgraph "Sample Preparation Workflow" A[Start: Complex Sample] --> B{Select Technique}; B --> C[Protein Precipitation]; B --> D[Liquid-Liquid Extraction]; B --> E[Solid-Phase Extraction]; B --> F[QuEChERS]; C --> G{Assess Cleanup}; D --> G; E --> G; F --> G; G -- "Sufficient?" --> H[Proceed to LC-MS/MS]; G -- "Insufficient?" --> B; end }

Sample preparation workflow.

Table 1: Comparison of Sample Preparation Techniques for Monochloro-BPF Analysis

| Technique | Pros | Cons | Best Suited For |

| Protein Precipitation | Fast, simple, inexpensive | Incomplete removal of phospholipids and other interferences | Initial screening, less complex matrices |

| Liquid-Liquid Extraction | Good removal of polar interferences, relatively inexpensive | Can be labor-intensive, uses larger volumes of organic solvents | Biological fluids, water samples |

| Solid-Phase Extraction | High selectivity, excellent cleanup, can concentrate the analyte | Can be more expensive and require method development | Complex matrices (biological, environmental, food) |